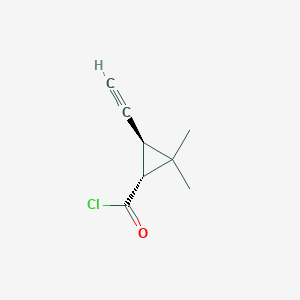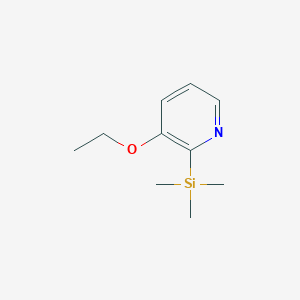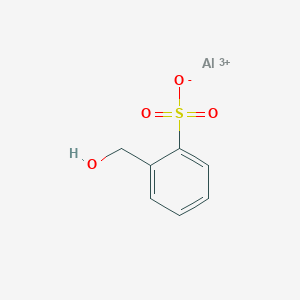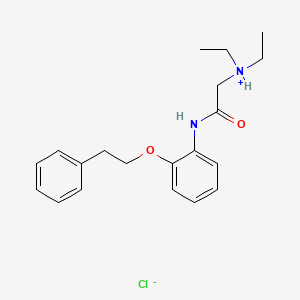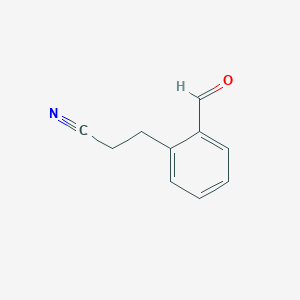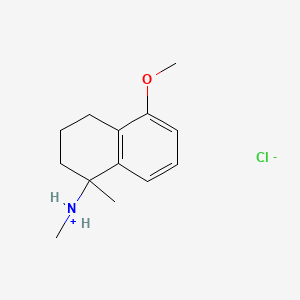
Bismuth cobalt sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth cobalt sulfide is a compound that combines the elements bismuth, cobalt, and sulfur. This compound is of significant interest due to its unique properties and potential applications in various fields, including energy storage, catalysis, and materials science. The combination of bismuth and cobalt sulfides results in a material that exhibits interesting electronic, optical, and catalytic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bismuth cobalt sulfide can be synthesized through various methods, including hydrothermal synthesis, solvothermal synthesis, and solid-state reactions. One common method involves the reaction of bismuth nitrate and cobalt nitrate with thiourea in a hydrothermal reactor at elevated temperatures and pressures. The reaction conditions, such as temperature, pressure, and reaction time, can be adjusted to control the size and morphology of the resulting this compound particles .
Industrial Production Methods: Industrial production of this compound typically involves scalable methods such as solvothermal synthesis. This method allows for the production of large quantities of the compound with controlled particle size and morphology. The use of surfactants and other additives can further enhance the properties of the synthesized material .
Chemical Reactions Analysis
Types of Reactions: Bismuth cobalt sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form bismuth oxide and cobalt oxide under certain conditions. Reduction reactions can lead to the formation of elemental bismuth and cobalt .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen sulfide, sulfuric acid, and nitric acid. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the products formed .
Major Products Formed: The major products formed from the reactions of this compound include bismuth oxide, cobalt oxide, and various sulfide compounds.
Scientific Research Applications
Bismuth cobalt sulfide has a wide range of scientific research applications, including:
Energy Storage: this compound is used as an electrode material in supercapacitors and batteries due to its high conductivity and stability.
Biomedical Applications:
Environmental Applications: The compound is used in the removal of pollutants from water and air due to its high surface area and reactivity.
Mechanism of Action
The mechanism of action of bismuth cobalt sulfide involves its interaction with various molecular targets and pathways. In catalysis, the compound acts as an active site for the adsorption and activation of reactant molecules. In energy storage applications, this compound facilitates the transfer of electrons and ions, enhancing the performance of supercapacitors and batteries .
Comparison with Similar Compounds
- Bismuth sulfide (Bi2S3)
- Cobalt sulfide (CoS)
- Bismuth oxide (Bi2O3)
- Cobalt oxide (CoO)
Properties
Molecular Formula |
Bi2Co2S5 |
|---|---|
Molecular Weight |
696.2 g/mol |
IUPAC Name |
dibismuth;cobalt(2+);pentasulfide |
InChI |
InChI=1S/2Bi.2Co.5S/q2*+3;2*+2;5*-2 |
InChI Key |
ZDCSCFZPKMFMDV-UHFFFAOYSA-N |
Canonical SMILES |
[S-2].[S-2].[S-2].[S-2].[S-2].[Co+2].[Co+2].[Bi+3].[Bi+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


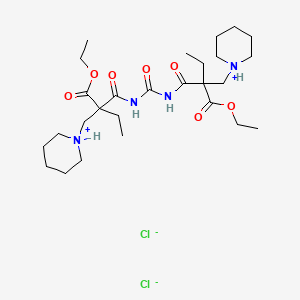
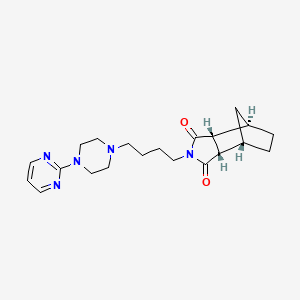
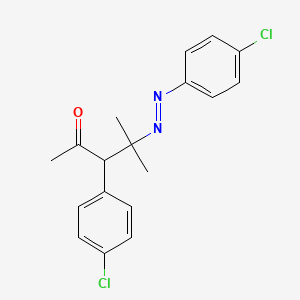
![3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13788366.png)
![Pentasodium;2-[[1-amino-8-hydroxy-7-[(3-phosphonatophenyl)diazenyl]-3-sulfo-6-sulfonatonaphthalen-2-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B13788367.png)
![Tricyclo[4.2.2.02,5]decane](/img/structure/B13788377.png)
![1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)](/img/structure/B13788380.png)
